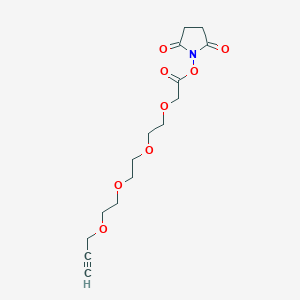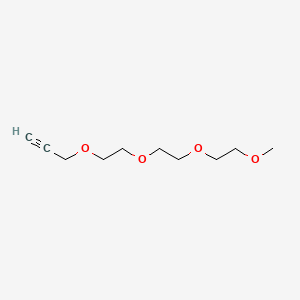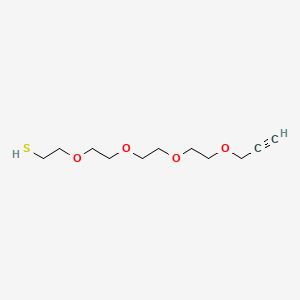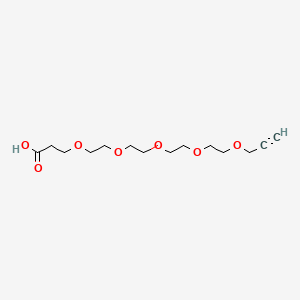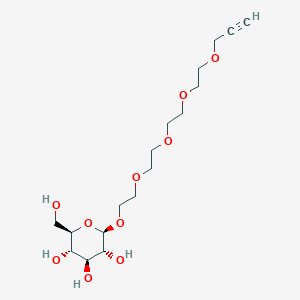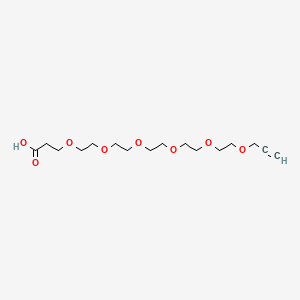
PTC-028
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PTC-028 是一种新型小分子抑制剂,靶向多梳抑制复合物 1 (PRC1) 的成员 BMI-1 蛋白。BMI-1 在多种类型的癌症中经常上调,并与不良预后相关。 This compound 在临床前研究中显示出其选择性抑制癌细胞生长而保留正常细胞的潜力 .
科学研究应用
PTC-028 具有广泛的科学研究应用:
作用机制
PTC-028 通过靶向 BMI-1 蛋白发挥作用。该化合物诱导 BMI-1 的过度磷酸化,导致其耗竭。这会导致 ATP 水平降低和线粒体 ROS 增加。 随后激活 caspase-9 和 caspase-3/7 导致癌细胞凋亡 . 涉及的分子靶标和途径包括线粒体氧化还原平衡和 caspase 依赖性凋亡途径 .
生化分析
Biochemical Properties
PTC-028 plays a crucial role in biochemical reactions by interacting with several biomolecules. It primarily targets the BMI-1 protein, a component of the Polycomb Repressor Complex 1 (PRC1), which is involved in gene silencing through chromatin structure regulation . The interaction between this compound and BMI-1 leads to the hyperphosphorylation and subsequent depletion of BMI-1, resulting in the inhibition of cancer cell growth and induction of apoptosis . Additionally, this compound affects ATP levels and mitochondrial redox balance, further potentiating its anticancer effects .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it inhibits clonal growth and viability while sparing normal cells . The compound influences cell signaling pathways, particularly those involving caspase-dependent apoptosis . It also impacts gene expression by downregulating BMI-1, leading to changes in cellular metabolism and promoting cell death .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to BMI-1, leading to hyperphosphorylation and depletion of the protein . This interaction disrupts the function of PRC1, resulting in the reactivation of silenced genes and induction of apoptosis in cancer cells . This compound also affects mitochondrial function, leading to a decrease in ATP levels and an imbalance in the redox state, which further contributes to its anticancer activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable and maintains its activity over extended periods . Long-term studies have shown that this compound continues to inhibit cancer cell growth and induce apoptosis without significant degradation . These temporal effects highlight the potential of this compound as a durable therapeutic agent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound exhibits significant antitumor activity comparable to standard chemotherapy agents like cisplatin and paclitaxel . At higher doses, this compound may cause toxic effects, emphasizing the need for careful dosage optimization in clinical settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with BMI-1 . The compound affects metabolic flux by altering ATP levels and mitochondrial function . These changes in metabolism contribute to the overall anticancer effects of this compound, making it a promising candidate for further metabolic studies.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed efficiently . It interacts with specific transporters and binding proteins that facilitate its localization to target sites . The compound’s distribution is crucial for its therapeutic efficacy, ensuring that it reaches and accumulates in cancer cells to exert its effects.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its activity . The compound’s targeting signals and post-translational modifications direct it to the nucleus and mitochondria, where it interacts with BMI-1 and other biomolecules . This subcellular localization is essential for the compound’s function and therapeutic potential.
准备方法
公开文献中没有详细介绍 PTC-028 的合成路线和反应条件。已知 this compound 是另一种 BMI-1 抑制剂 PTC596 的类似物。 这类化合物的制备通常涉及多个有机合成步骤,包括关键中间体的形成和最终产物的纯化 .
化学反应分析
PTC-028 经历了几种类型的化学反应,主要集中在其与细胞蛋白和途径的相互作用上:
相似化合物的比较
PTC-028 与其他 BMI-1 抑制剂(如 PTC596 和 PTC209)类似。 This compound 独特的特点是它能够选择性地抑制癌细胞,同时保留正常细胞 . 其他类似化合物包括:
PTC596: 另一种 BMI-1 抑制剂,它结合微管蛋白并抑制微管聚合.
属性
IUPAC Name |
6-(5,6-difluoro-2-methylbenzimidazol-1-yl)-N-[4-(trifluoromethyl)phenyl]pyrazin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F5N5/c1-10-26-15-6-13(20)14(21)7-16(15)29(10)18-9-25-8-17(28-18)27-12-4-2-11(3-5-12)19(22,23)24/h2-9H,1H3,(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZGPBWIZWPDHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2N1C3=NC(=CN=C3)NC4=CC=C(C=C4)C(F)(F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F5N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
